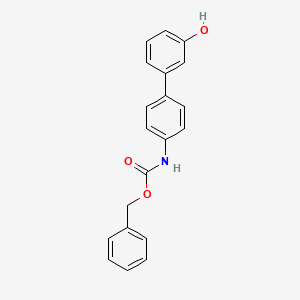

3-(4-Cbz-Aminophenyl)phenol

Description

BenchChem offers high-quality 3-(4-Cbz-Aminophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cbz-Aminophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-8-4-7-17(13-19)16-9-11-18(12-10-16)21-20(23)24-14-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGFVWWMWEJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Cbz-Aminophenyl)phenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Cbz-Aminophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Cbz-Aminophenyl)phenol is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of pharmaceuticals, advanced materials, and other high-value chemical entities. Its structure, featuring a protected aniline, a phenol, and a biphenyl-like linkage, offers multiple points for further chemical modification. This guide provides an in-depth exploration of the most effective and scientifically robust pathways for its synthesis. We will dissect the strategic considerations behind a modern palladium-catalyzed cross-coupling approach, providing detailed, field-proven protocols and a comparative analysis of alternative strategies. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and optimize these methods for their specific applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any complex synthesis begins with retrosynthesis. By deconstructing the target molecule, 3-(4-Cbz-Aminophenyl)phenol, we can identify the key bond formations and the most strategic disconnections. The most apparent and synthetically valuable disconnection is the aryl carbon-nitrogen (C-N) bond, which forms the diarylamine core. A secondary, straightforward disconnection is the carbamate bond of the Cbz protecting group.

This analysis points to two primary synthetic strategies:

-

Formation of the Diaryl-Amine Core: This can be achieved via modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

-

Amine Protection: A standard protection step using benzyl chloroformate (Cbz-Cl) to install the carboxybenzyl protecting group.

Caption: Retrosynthetic analysis of 3-(4-Cbz-Aminophenyl)phenol.

Primary Synthesis Pathway: A Two-Step Cross-Coupling Approach

The most reliable and versatile route to 3-(4-Cbz-Aminophenyl)phenol involves a two-step sequence: (I) a palladium-catalyzed Buchwald-Hartwig amination to construct the diarylamine core, followed by (II) protection of the resulting primary amine.

Rationale & Mechanistic Overview

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the formation of C-N bonds under relatively mild conditions, a significant improvement over harsher classical methods.[1][2] The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, making it ideal for complex molecule synthesis.[3]

The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the cycle, leading to higher yields and efficiency.[4][5]

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Detailed Experimental Protocols

Step I: Synthesis of 3-(4-Aminophenyl)phenol via Buchwald-Hartwig Amination

This procedure first couples 3-aminophenol with 1-bromo-4-nitrobenzene. The resulting nitro-containing intermediate is then reduced to the desired diarylamine.

Materials & Reagents:

| Reagent | M.W. | Amount (Equiv.) |

| 3-Aminophenol | 109.13 | 1.0 |

| 1-Bromo-4-nitrobenzene | 202.01 | 1.1 |

| Palladium(II) Acetate | 224.50 | 0.02 (2 mol%) |

| Xantphos | 578.68 | 0.04 (4 mol%) |

| Sodium tert-butoxide | 96.10 | 2.5 |

| Toluene, Anhydrous | - | - |

| Tin(II) Chloride Dihydrate | 225.63 | 5.0 |

| Ethanol | - | - |

| Ethyl Acetate | - | - |

| Saturated NaHCO₃ (aq) | - | - |

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.5 equiv.).

-

Reagent Addition: Add 3-aminophenol (1.0 equiv.) and 1-bromo-4-nitrobenzene (1.1 equiv.).

-

Solvent & Reflux: Add anhydrous, degassed toluene via cannula. Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up (Coupling): Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 3-(4-nitrophenylamino)phenol, can be purified by column chromatography or used directly in the next step.

-

Nitro Group Reduction: Dissolve the crude intermediate in ethanol. Add tin(II) chloride dihydrate (5.0 equiv.) portion-wise.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up (Reduction): Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-(4-aminophenyl)phenol.

Step II: Cbz Protection of 3-(4-Aminophenyl)phenol

This protocol utilizes benzyl chloroformate to protect the primary amine, yielding the final product.[6]

Materials & Reagents:

| Reagent | M.W. | Amount (Equiv.) |

| 3-(4-Aminophenyl)phenol | 185.22 | 1.0 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 |

| Dichloromethane (DCM) | - | - |

| Water | - | - |

Protocol:

-

Dissolution: Dissolve 3-(4-aminophenyl)phenol (1.0 equiv.) in a mixture of dichloromethane and water in a round-bottom flask.

-

Base Addition: Add sodium bicarbonate (2.5 equiv.) and stir vigorously to create a biphasic mixture.

-

Cbz-Cl Addition: Cool the flask in an ice bath (0-5 °C). Add benzyl chloroformate (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure 3-(4-Cbz-aminophenyl)phenol.

Alternative Synthetic Strategies

While the Buchwald-Hartwig approach is highly effective, other modern synthetic methods can also be considered.

Aminative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, renowned for C-C bond formation, has been ingeniously adapted for C-N bond formation.[7][8] This "aminative" variant joins the Suzuki-Miyaura and Buchwald-Hartwig pathways, reacting an aryl halide with a boronic acid and an amination reagent simultaneously.[8] This strategy could potentially construct the target molecule in a single, highly convergent step from three components.

Caption: Conceptual workflow for an Aminative Suzuki Coupling approach.

Comparative Analysis of Pathways

| Parameter | Buchwald-Hartwig Pathway | Aminative Suzuki Pathway (Conceptual) |

| Versatility | High; well-established for a wide range of amines and aryl halides.[1][5] | High potential; leverages readily available boronic acids.[7] |

| Convergence | Stepwise (Coupling -> Reduction -> Protection). | Potentially more convergent (one-pot C-N formation). |

| Catalyst System | Well-defined Pd/phosphine ligand systems are commercially available. | Requires specific, often bulky, phosphine ligands to control selectivity.[8] |

| Scalability | Proven to be scalable for industrial applications. | Less established on an industrial scale compared to Buchwald-Hartwig. |

| Atom Economy | Moderate; involves a protection/deprotection sequence and a redox step. | Potentially higher if a one-pot reaction is successful. |

Conclusion

The synthesis of 3-(4-Cbz-Aminophenyl)phenol is most reliably achieved through a multi-step sequence centered on the palladium-catalyzed Buchwald-Hartwig amination. This method provides a robust and scalable route, starting from commercially available materials and utilizing well-understood, high-yielding reactions. The key to success lies in the careful selection of the catalyst system for the C-N bond formation and controlled conditions for the subsequent amine protection. While emerging techniques like aminative Suzuki-Miyaura couplings offer exciting possibilities for increased efficiency and convergence, the Buchwald-Hartwig pathway remains the gold standard for researchers and drug development professionals requiring a dependable and adaptable synthesis.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

OpenOChem Learn. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

RSC Publishing. Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. [Link]

-

RSC Publishing. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]

-

Domainex. Aminative Suzuki-Miyaura Coupling. [Link]

-

PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

ResearchGate. Aminative Suzuki–Miyaura coupling. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Cbz-Aminophenyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Cbz-Aminophenyl)phenol, also known by its IUPAC name benzyl (4-(3-hydroxyphenyl)phenyl)carbamate, is a biphenyl derivative incorporating a phenol and a carbamate-protected aniline. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in many biologically active compounds, while the phenolic hydroxyl and the protected amine offer versatile handles for further chemical modifications. The carboxybenzyl (Cbz) protecting group provides stability and allows for selective deprotection, making it a key feature in multi-step syntheses.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for professionals in research and development.

Chemical Structure and Properties

The structural integrity of 3-(4-Cbz-Aminophenyl)phenol dictates its chemical behavior and potential applications.

Figure 1: Chemical Structure of 3-(4-Cbz-Aminophenyl)phenol.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 3-(4-Cbz-Aminophenyl)phenol is presented in Table 1. It is important to note that experimental data for this specific compound is limited, and some values are predicted based on its structural analogs.

| Property | Value | Source |

| IUPAC Name | benzyl (4-(3-hydroxyphenyl)phenyl)carbamate | N/A |

| Synonyms | 3-(4-Cbz-Aminophenyl)phenol | N/A |

| CAS Number | 779341-22-9 | N/A |

| Molecular Formula | C₂₀H₁₇NO₃ | [2] |

| Molecular Weight | 319.36 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available. A related compound, benzyl N-(3-hydroxypropyl)carbamate, has a melting point of 50-53 °C.[2][4][5] | N/A |

| Boiling Point | 461.6 ± 38.0 °C (Predicted for an isomer) | [6] |

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | N/A |

| pKa | ~9.8 (Phenolic hydroxyl, predicted for an isomer) | [6] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, a singlet for the benzylic protons of the Cbz group, and a broad singlet for the phenolic hydroxyl and the N-H proton of the carbamate. The chemical shifts of the aromatic protons would be influenced by the substitution pattern on each ring.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 20 carbon atoms in the molecule. The carbonyl carbon of the carbamate will appear in the downfield region (around 150-160 ppm). Aromatic carbons will resonate in the 110-160 ppm range, and the benzylic carbon of the Cbz group will be observed around 67 ppm.[7][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include: a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), an N-H stretch for the carbamate (around 3300 cm⁻¹), a strong C=O stretch for the carbamate carbonyl (around 1700 cm⁻¹), C-N stretching (around 1250 cm⁻¹), and C-O stretching vibrations, as well as aromatic C-H and C=C stretching bands.[11][12][13][14]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the benzyl group, cleavage of the carbamate linkage, and other fragmentations of the biphenyl core.[15][16][17]

Synthesis of 3-(4-Cbz-Aminophenyl)phenol

The synthesis of 3-(4-Cbz-Aminophenyl)phenol can be approached through a multi-step sequence involving the formation of the biphenyl core followed by the introduction of the Cbz protecting group. Two common strategies for the biphenyl linkage are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Figure 2: Proposed Synthetic Pathways to 3-(4-Cbz-Aminophenyl)phenol.

Experimental Protocol: A Proposed Suzuki-Miyaura Coupling Approach

This protocol outlines a potential synthetic route based on established Suzuki-Miyaura coupling methodologies.[18]

-

Preparation of Benzyl (4-bromophenyl)carbamate:

-

To a solution of 4-bromoaniline in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium carbonate), add benzyl chloroformate dropwise at 0 °C.[11][19]

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure benzyl (4-bromophenyl)carbamate.

-

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine benzyl (4-bromophenyl)carbamate, 3-hydroxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃ or Cs₂CO₃).[20]

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-Cbz-Aminophenyl)phenol.

-

Causality Behind Experimental Choices

-

Choice of Synthetic Route: The Suzuki-Miyaura coupling is often preferred for its high functional group tolerance and generally good yields in forming carbon-carbon bonds between aryl partners. The Buchwald-Hartwig amination offers an alternative for forming the carbon-nitrogen bond directly.[21][22]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the efficiency of the cross-coupling reaction. Electron-rich and bulky phosphine ligands often enhance the catalytic activity.[5]

-

Base and Solvent: The base is required to activate the boronic acid in the Suzuki-Miyaura coupling and to neutralize the acid generated during the reaction. The solvent system is chosen to ensure the solubility of all reactants and reagents.

-

Cbz Protection: The Cbz group is a robust protecting group for amines that is stable to a wide range of reaction conditions, yet can be readily removed when desired, typically by catalytic hydrogenolysis.[23][24][25]

Potential Applications

The unique structural features of 3-(4-Cbz-Aminophenyl)phenol make it a promising candidate for various applications in research and development:

-

Medicinal Chemistry: As a biphenyl derivative, it can serve as a scaffold for the synthesis of novel therapeutic agents. The phenolic hydroxyl and the amine (after deprotection) can be functionalized to modulate biological activity and pharmacokinetic properties.[4]

-

Materials Science: The rigid biphenyl core and the potential for hydrogen bonding through the phenol and carbamate groups suggest its utility in the design of novel polymers, liquid crystals, and other organic materials with specific optoelectronic properties.

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, allowing for selective modifications at the phenolic and amino functionalities.[2]

Reactivity and Stability

-

Phenolic Reactivity: The phenolic hydroxyl group is weakly acidic and can undergo reactions such as etherification and esterification. It can also participate in electrophilic aromatic substitution reactions, with the hydroxyl group being an activating, ortho-, para-directing group.[22][26]

-

Carbamate Reactivity: The Cbz-protected amine is generally stable to many reagents. The N-H proton is weakly acidic. The carbamate linkage can be cleaved under specific conditions, most commonly catalytic hydrogenolysis, to regenerate the free amine.[27]

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many phenolic compounds, it may be sensitive to oxidation, especially in the presence of base and air.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(4-Cbz-Aminophenyl)phenol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the powdered solid, a dust mask or respirator may be necessary to avoid inhalation.[28][29]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize exposure. Avoid creating dust.[15][30]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[25][31]

Conclusion

3-(4-Cbz-Aminophenyl)phenol is a valuable and versatile chemical entity with significant potential in various fields of chemical research and development. Its synthesis, while requiring a multi-step approach, can be achieved using well-established cross-coupling and protection methodologies. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive building block for the creation of novel molecules with desired properties. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential.

References

-

Benzyl N-(4-Hydroxyphenyl)-carbamate. Material Chemicals. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

-

Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate. ChemBK. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]

-

Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

-

Direct Synthesis of Carbamates, Thiocarbamates, and Ureas from Boc-Protected Amines - Supporting Information. Thieme. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

Cbz is a benzyloxycarbonyl group (formerly carboxybenzyl) and protects amines as carbamates. Total Synthesis. [Link]

-

Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]

-

Chemical shifts. University of Potsdam. [Link]

-

Reactions of Phenols. Chemistry Steps. [Link]

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Institutes of Health. [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]

-

Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]

-

Physico-chemical studies and emulsifying properties of N-propyl-N-methylene phosphonic chitosan. PubMed. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

CHEM 344 Shift Parameters.pdf. University of Wisconsin-Madison. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate | 1261900-43-9 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 24. Cbz-Protected Amino Groups [organic-chemistry.org]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. researchgate.net [researchgate.net]

- 27. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pickeringlabs.com [pickeringlabs.com]

- 30. agilent.com [agilent.com]

- 31. chemos.de [chemos.de]

Spectroscopic C-Suite: A Technical Guide to the Characterization of 3-(4-Cbz-Aminophenyl)phenol

Introduction: Unveiling the Molecular Architecture

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic properties of 3-(4-Cbz-Aminophenyl)phenol, a molecule of significant interest due to its hybrid structure incorporating a biphenyl scaffold, a carbamate linkage, and a phenolic hydroxyl group. Such functionalities are often associated with diverse pharmacological activities and unique material properties. Understanding the spectroscopic signature of this compound is the first step in unlocking its potential.

This document serves as a comprehensive resource for researchers and professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(4-Cbz-Aminophenyl)phenol. Beyond a mere presentation of data, this guide delves into the rationale behind the expected spectral features, providing a framework for the logical interpretation of experimental results.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. 3-(4-Cbz-Aminophenyl)phenol possesses a rigid biphenyl core, which influences the electronic environment of the aromatic protons and carbons. The carbamate group introduces characteristic carbonyl and N-H functionalities, while the phenolic hydroxyl group provides a proton-donating and hydrogen-bonding site.

Figure 1: Molecular Structure of 3-(4-Cbz-Aminophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(4-Cbz-Aminophenyl)phenol are detailed below, based on established chemical shift principles and data from structurally related compounds.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Cbz-Aminophenyl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | 1H | The acidic proton of the hydroxyl group is typically deshielded and appears as a broad singlet. |

| Carbamate NH | 8.5 - 9.5 | Singlet | 1H | The amide proton is deshielded due to the adjacent carbonyl group and aromatic ring. |

| Aromatic Protons (Biphenyl & Benzyl) | 6.8 - 7.8 | Multiplet | 13H | The protons on the three aromatic rings will appear in the aromatic region, with complex splitting patterns due to coupling with neighboring protons. |

| Benzylic CH₂ | ~5.2 | Singlet | 2H | The methylene protons of the benzyl group are adjacent to an oxygen and an aromatic ring, leading to a downfield shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-(4-Cbz-Aminophenyl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like OH and NH.

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate for most protons.

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Cbz-Aminophenyl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbamate C=O | 150 - 155 | The carbonyl carbon of the carbamate group is significantly deshielded. |

| Aromatic C-O (Phenol) | 155 - 160 | The carbon attached to the phenolic hydroxyl group is deshielded by the electronegative oxygen. |

| Aromatic C-N | 135 - 145 | The carbon atom bonded to the nitrogen of the carbamate is deshielded. |

| Aromatic C (Biphenyl & Benzyl) | 115 - 140 | The carbons of the aromatic rings will resonate in this characteristic region. |

| Benzylic CH₂ | 65 - 70 | The benzylic carbon is deshielded by the adjacent oxygen atom. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often required, especially for quaternary carbons.

-

Spectral Width: A sweep width of 0 to 220 ppm is standard.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent peak is used for chemical shift referencing (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 3-(4-Cbz-Aminophenyl)phenol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[1] |

| N-H Stretch (Carbamate) | 3200 - 3400 | Medium | Overlaps with the O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong | A prominent and sharp peak indicative of the carbamate carbonyl. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the aromatic rings. |

| C-O Stretch (Phenol & Carbamate) | 1200 - 1300 | Strong | Vibrations of the C-O single bonds. |

| C-N Stretch (Carbamate) | 1200 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond in the carbamate. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition and Analysis: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is then analyzed for the presence of characteristic absorption bands.

Figure 2: Workflow for FTIR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data for 3-(4-Cbz-Aminophenyl)phenol:

-

Molecular Formula: C₂₀H₁₇NO₃

-

Molecular Weight: 319.36 g/mol

-

Expected Molecular Ion Peak (M⁺•): m/z = 319

Predicted Fragmentation Pattern:

The fragmentation of 3-(4-Cbz-Aminophenyl)phenol is expected to be initiated by the cleavage of the relatively weak bonds in the carbamate linkage.

Figure 3: Predicted Mass Spectrometry Fragmentation of 3-(4-Cbz-Aminophenyl)phenol.

-

Loss of the Benzyl Group: Cleavage of the benzylic C-O bond can lead to the formation of the stable tropylium ion at m/z 91 . This is a very common fragmentation pathway for benzyl-containing compounds.

-

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion is a possibility for carbamates.

-

Cleavage of the Biphenyl Linkage: Fragmentation at the bond connecting the two phenyl rings can also occur.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For a non-volatile compound like this, LC-MS is the preferred method.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 320 or a deprotonated molecule [M-H]⁻ at m/z 318. Electron ionization (EI) can also be used, which would result in the molecular ion M⁺• at m/z 319 and more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Conclusion: A Spectroscopic Fingerprint

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of 3-(4-Cbz-Aminophenyl)phenol. The predicted data, rooted in fundamental principles and supported by analogous compounds, offers a robust framework for the empirical analysis of this molecule. This guide empowers researchers to confidently acquire, interpret, and report the spectroscopic characterization of 3-(4-Cbz-Aminophenyl)phenol, a crucial step in advancing its scientific and technological applications.

References

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.

- Chemistry LibreTexts. (2023, August 29).

- eGyanKosh. (n.d.).

- Journal of Pharmacognosy and Phytochemistry. (2019). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr.

- MDPI. (2019).

Sources

A Technical Guide to the Potential Biological Activity of 3-(4-Cbz-Aminophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel synthetic compound, 3-(4-Cbz-Aminophenyl)phenol. While direct experimental data for this specific molecule is not yet publicly available, its structural features—a substituted diphenylamine core with a phenolic hydroxyl group and a carbamoyl-protected amine—suggest a high probability of significant pharmacological effects. Drawing on established knowledge of structurally related phenolic and aminophenol compounds, this document outlines a logical, in-depth strategy for its synthesis, purification, and rigorous biological evaluation. We will delve into proposed experimental designs for assessing its antioxidant, anticancer, and enzyme inhibitory potential, complete with detailed protocols and the scientific rationale underpinning each methodological choice. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

Introduction: Unveiling the Potential of a Novel Phenolic Compound

The confluence of a phenol, a secondary amine, and a carbamate protecting group within the single molecular entity of 3-(4-Cbz-Aminophenyl)phenol presents a compelling case for its investigation as a potential therapeutic agent. Phenolic compounds are renowned for their antioxidant properties, which are largely attributable to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1][2] The aminophenol scaffold is a well-established pharmacophore found in a variety of drugs, and its derivatives have been explored for a range of activities including anticancer and anti-inflammatory effects.[3][4] The presence of the carbobenzoxy (Cbz) protecting group, while often used in synthesis, may also modulate the compound's lipophilicity and interaction with biological targets.

This guide will therefore explore the hypothetical, yet scientifically grounded, biological potential of 3-(4-Cbz-Aminophenyl)phenol. We will proceed with a logical workflow, beginning with its chemical synthesis and characterization, followed by a multi-tiered screening approach to elucidate its bioactivity profile.

Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of any biological investigation. Based on established methods for the formation of diarylamines, the Buchwald-Hartwig amination reaction presents a versatile and efficient route for the synthesis of 3-(4-Cbz-Aminophenyl)phenol.[5]

Proposed Synthetic Route: Buchwald-Hartwig Amination

The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-aminophenol with benzyl (4-bromophenyl)carbamate.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of 3-(4-Cbz-Aminophenyl)phenol.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reactants: Add 3-aminophenol and benzyl (4-bromophenyl)carbamate to the flask, followed by the anhydrous, degassed solvent.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product will be purified by column chromatography on silica gel. The structure and purity of the final compound will be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Evaluation: A Tiered Approach

Given the phenolic and aminophenol moieties, the initial in vitro screening will focus on antioxidant and cytotoxic activities.

Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of diseases, making antioxidant capacity a key parameter to evaluate.[1] We propose a multi-assay approach to comprehensively assess the antioxidant potential of 3-(4-Cbz-Aminophenyl)phenol.

Diagram of Antioxidant Assay Workflow

Caption: Workflow for the in vitro assessment of antioxidant activity.

This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7]

Protocol:

-

Prepare a stock solution of 3-(4-Cbz-Aminophenyl)phenol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the stock solution in a 96-well microplate.

-

Add a freshly prepared solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value. Trolox or ascorbic acid should be used as a positive control.[7]

This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation.[7]

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of the test compound to the diluted ABTS radical cation solution.

-

Incubate for a defined period (e.g., 6 minutes) and measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox equivalent antioxidant capacity (TEAC).

Anticancer Activity Screening

The aminophenol scaffold is present in several anticancer agents.[4] Therefore, evaluating the cytotoxic potential of 3-(4-Cbz-Aminophenyl)phenol against a panel of cancer cell lines is a logical next step.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for cytotoxicity comparison) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(4-Cbz-Aminophenyl)phenol for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibitory Potential

Structurally related compounds have shown inhibitory activity against various enzymes.[8][9] A targeted screening against enzymes relevant to specific diseases is warranted.

Derivatives of 3-(4-aminophenyl)-coumarin have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8][9][10]

Protocol (Ellman's Method):

-

Prepare solutions of AChE or BuChE, the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a defined period.

-

Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

In Vivo Biological Evaluation: Preliminary Studies

Positive in vitro results should be followed by preliminary in vivo studies to assess the compound's activity and safety in a whole organism.[1][2] Animal models are crucial for this phase of research.[2]

Acute Toxicity Study

A preliminary acute toxicity study in rodents (e.g., mice or rats) is essential to determine the safety profile and to establish a dose range for subsequent efficacy studies. This is typically done following OECD guidelines.

In Vivo Antioxidant Activity

If the compound shows potent in vitro antioxidant activity, its in vivo effects can be assessed in an animal model of oxidative stress (e.g., induced by CCl4 or LPS). Biomarkers of oxidative stress such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in tissues can be measured.

In Vivo Anticancer Efficacy (Xenograft Model)

For compounds with significant in vitro cytotoxicity against a specific cancer cell line, a xenograft model in immunocompromised mice can be employed.

Diagram of In Vivo Xenograft Study Workflow

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo studies should be presented in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity Data

| Assay | Endpoint | 3-(4-Cbz-Aminophenyl)phenol | Positive Control |

| DPPH Scavenging | IC50 (µM) | TBD | TBD (e.g., Trolox) |

| ABTS Scavenging | TEAC | TBD | TBD (e.g., Trolox) |

| MTT (MCF-7) | IC50 (µM) | TBD | TBD (e.g., Doxorubicin) |

| MTT (A549) | IC50 (µM) | TBD | TBD (e.g., Doxorubicin) |

| AChE Inhibition | IC50 (µM) | TBD | TBD (e.g., Donepezil) |

| BuChE Inhibition | IC50 (µM) | TBD | TBD (e.g., Donepezil) |

TBD: To Be Determined

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the potential biological activities of 3-(4-Cbz-Aminophenyl)phenol. The proposed workflow, from synthesis to in vivo testing, provides a clear roadmap for researchers. The structural features of this molecule strongly suggest that it may possess valuable antioxidant, anticancer, and/or enzyme inhibitory properties. The successful execution of these studies will not only reveal the therapeutic potential of this specific compound but may also pave the way for the development of a new class of drugs based on the 3-(4-aminophenyl)phenol scaffold. Future work could also involve the synthesis of analogues to establish structure-activity relationships and to optimize the potency and selectivity of this promising molecule.

References

- Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants—Double-edged swords in cellular redox state: Health implications for human beings. Oxidative Medicine and Cellular Longevity, 3(4), 228–237.

- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.

- Carocho, M., & Ferreira, I. C. F. R. (2013). A review on antioxidants, prooxidants and related controversy: Natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

- Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048.

- Forman, H. J., & Zhang, H. (2021). Targeting oxidative stress in human diseases: present and future. Nature Reviews Drug Discovery, 20(9), 689-709.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.

- Krzyk, M., Kepp, O., & Kroemer, G. (2021). Theses on the anticancer effects of antioxidants.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Loo, G. (2003). Redox-sensitive mechanisms of phytochemical-mediated inhibition of cancer cell proliferation. Journal of nutritional biochemistry, 14(2), 64-73.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.

- Scalbert, A., Johnson, I. T., & Saltmarsh, M. (2005). Polyphenols: antioxidants and beyond. The American journal of clinical nutrition, 81(1), 215S-217S.

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2019). PubMed Central. [Link]

-

What is Phenol used for? (2024). Patsnap Synapse. [Link]

-

Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. [Link]

-

Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2019). ResearchGate. [Link]

- Method for the manufacture of 3-aminophenol. (1992).

-

Structural diversity and biological activity of natural p-terphenyls. (2021). PubMed Central. [Link]

-

Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2019). PubMed. [Link]

Sources

- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 2. scispace.com [scispace.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 7. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 8. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Multi-Faceted In Silico Workflow for Target Prediction of 3-(4-Cbz-Aminophenyl)phenol

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, bridging the gap between a chemical entity and its therapeutic potential. For novel or uncharacterized compounds, such as 3-(4-carboxybenzyl-aminophenyl)phenol, computational (in silico) prediction methods offer a rapid, cost-effective, and powerful strategy to generate testable hypotheses about their biological function. This guide provides a comprehensive, in-depth workflow for researchers and drug development professionals to predict the protein targets of this molecule. We eschew a single-method approach, instead advocating for a consensus-driven strategy that integrates ligand-based similarity, structure-based reverse pharmacophore mapping, and reverse docking principles. By synthesizing results from multiple orthogonal techniques, we can significantly enhance the confidence of our predictions and provide a robust foundation for subsequent experimental validation.

Introduction: The Challenge of Target Deconvolution

The "one drug, one target" paradigm has largely been superseded by the understanding that many small molecules achieve their therapeutic effects—and side effects—through polypharmacology, the engagement of multiple protein targets.[1] Identifying these targets is a critical yet challenging step. Traditional experimental approaches are resource-intensive. In silico target prediction harnesses computational power to screen a single ligand against vast libraries of biological targets, effectively reversing the typical virtual screening paradigm.[2][3] This process is invaluable for elucidating a compound's mechanism of action, predicting off-target effects, and identifying opportunities for drug repurposing.

This whitepaper focuses on a specific molecule of interest: 3-(4-Cbz-Aminophenyl)phenol . As a novel entity, its biological activity is unknown. Our objective is to construct a rigorous computational workflow to predict its most probable human protein targets.

Foundational Step: Ligand Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input ligand structure. A chemically and geometrically correct three-dimensional representation is paramount for all subsequent analyses.

Protocol 1: 3D Structure Generation and Energy Minimization

-

SMILES Generation: The first step is to translate the chemical name into a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for 3-(4-Cbz-Aminophenyl)phenol is: O=C(OCC1=CC=CC=C1)NC2=CC=C(NC3=CC=CC(O)=C3)C=C2.

-

Initial 3D Conformation: Input the SMILES string into a molecular editing software (e.g., Avogadro, ChemDraw, or an online tool like the PubChem Sketcher) to generate an initial 3D structure.[4][5][6][7]

-

Energy Minimization: The initial 3D structure is not necessarily in a stable, low-energy state. It must be refined using an energy minimization protocol.

-

Select a suitable force field (e.g., MMFF94 or UFF).

-

Run a steepest descent algorithm followed by a conjugate gradient minimization until convergence is reached. This process optimizes bond lengths, angles, and torsion angles to find a local energy minimum.

-

-

File Format Conversion: Save the final, energy-minimized structure in a .mol2 or .sdf format, which is compatible with most target prediction web servers and software.

-

Rationale: Energy minimization ensures the ligand conformation is physically realistic. Using an unstable, high-energy conformer can lead to inaccurate geometric and electrostatic calculations in subsequent steps, producing unreliable predictions.

A Multi-Pronged Prediction Strategy

To build a high-confidence target profile, we will employ two distinct yet complementary computational strategies: ligand-based similarity searching and structure-based reverse pharmacophore mapping.

Ligand-Based Prediction: The Similarity Principle

This approach is founded on a well-established principle in medicinal chemistry: structurally similar molecules are likely to have similar biological targets.[8][9] We leverage this by comparing our query molecule to a large database of known bioactive ligands.

Recommended Tool: SwissTargetPrediction is a leading web server for this purpose. It predicts targets by combining 2D (molecular fingerprint) and 3D (shape) similarity measures between the query molecule and a curated database of over 370,000 active compounds.[8][10][11][12]

Protocol 2: Target Prediction with SwissTargetPrediction

-

Navigate to the Server: Access the SwissTargetPrediction web server.[11]

-

Input Molecule: Paste the SMILES string of 3-(4-Cbz-Aminophenyl)phenol into the query box.

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Initiate Prediction: Click the "Predict targets" button.

-

Analyze Results: The server will return a list of predicted targets, ranked by a probability score. The results are categorized by protein class (e.g., kinases, proteases, GPCRs). The probability reflects the likelihood of interaction based on the similarity to known ligands for that target.

Structure-Based Prediction: Reverse Pharmacophore Mapping

This method identifies potential targets by determining how well the 3D structure of the query ligand can fit into the binding site of various proteins. Instead of using the full protein structure, this approach uses pharmacophore models—3D arrangements of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for binding.[13][14][15][16][17]

Recommended Tool: PharmMapper is a web server that performs reverse pharmacophore mapping against a large, annotated database of over 16,000 druggable pharmacophore models.[18][19][20][21]

Protocol 3: Target Prediction with PharmMapper

-

Navigate to the Server: Access the PharmMapper web server.[20]

-

Upload Ligand: Upload the energy-minimized .mol2 or .sdf file of 3-(4-Cbz-Aminophenyl)phenol.

-

Set Parameters:

-

Ensure "Generate Conformers" is enabled to allow for molecular flexibility during the mapping process.

-

Select the "Druggable Pharmacophore Models (v2017)" database for the most relevant search.

-

Specify the number of results to return (e.g., top 300).

-

-

Submit Job: Submit the job for processing. This may take several hours.

-

Analyze Results: PharmMapper returns a list of potential targets ranked by a "Fit Score." A higher fit score indicates a better geometric and chemical alignment of the query molecule with the target's pharmacophore model. The output also provides a 3D visualization of the alignment.

Integrated Workflow and Data Synthesis

Running predictions in parallel is only the first step. The true scientific insight comes from integrating and analyzing the results to identify consensus targets—those predicted by multiple, mechanistically different methods.

Data Consolidation and Prioritization

-

Aggregate Data: Export the results from both SwissTargetPrediction and PharmMapper. Create a master table summarizing the findings.

-

Identify Overlap: The highest confidence hits are the proteins that appear in both prediction lists. This consensus approach minimizes the risk of method-specific artifacts.

-

Rank by Score: Within the consensus list, prioritize targets that have both a high probability score (from SwissTargetPrediction) and a high fit score (from PharmMapper).

-

Pathway Analysis: Input the gene names of the top-ranked consensus targets into a pathway analysis tool (e.g., KEGG, Reactome). This helps to determine if the predicted targets cluster within specific signaling or metabolic pathways, providing a systems-level view of the compound's potential biological impact.

Table 1: Hypothetical Consolidated Target Prediction Results

| Target Name | Gene Symbol | Protein Class | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Consensus Hit |

| Mitogen-activated protein kinase 1 | MAPK1 | Kinase | 0.85 | 5.12 | Yes |

| Cyclooxygenase-2 | PTGS2 | Enzyme | 0.79 | 4.88 | Yes |

| Estrogen receptor alpha | ESR1 | Nuclear Receptor | 0.72 | Not Predicted | No |

| Carbonic anhydrase II | CA2 | Lyase | Not Predicted | 4.95 | No |

| Tyrosine-protein kinase ABL1 | ABL1 | Kinase | 0.68 | 4.55 | Yes |

| ... | ... | ... | ... | ... | ... |

This table is for illustrative purposes only. Actual results will vary.

Advanced Methodologies: The Role of Reverse Docking and AI

For a deeper investigation, two additional advanced techniques can be employed.

-

Reverse Docking: This is a computationally intensive structure-based method where the prepared ligand is docked against a database of hundreds or thousands of 3D protein structures.[22][23][24][25][26] Each docking run produces a binding energy score, and the proteins are ranked accordingly. While powerful, it requires significant computational resources and expertise in setting up and analyzing docking simulations.

-

Machine Learning (ML): A growing number of ML and deep learning models are being trained on vast datasets of known drug-target interactions.[27][28][29][30][31] These models learn complex relationships between chemical structures and protein targets to predict new interactions, offering another orthogonal line of computational evidence.

Incorporating results from these methods can further refine the prioritized target list.

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted in silico workflow for predicting the biological targets of a novel small molecule, 3-(4-Cbz-Aminophenyl)phenol. By integrating ligand-based and structure-based computational methods, we can generate a prioritized list of high-confidence target hypotheses. This approach maximizes the likelihood of success by ensuring that predictions are not the artifact of a single algorithm.

It is crucial to recognize that in silico prediction is a hypothesis-generation tool. The prioritized targets identified through this workflow must be subjected to rigorous experimental validation, such as in vitro binding assays (e.g., SPR, ITC) and cell-based functional assays, to confirm the computational predictions and fully elucidate the molecule's mechanism of action.

References

-

4-((4-aminophenyl)amino)phenol | CAS 6358-03-8 - Veeprho . Veeprho. [Link]

-

CAS NO : 6358-03-8 | Chemical Name : 4-((4-aminophenyl)amino)phenol, | Pharmaffiliates . Pharmaffiliates. [Link]

- Method for the manufacture of 3-aminophenol - Google Patents.

-

PubChem . National Center for Biotechnology Information. [Link]

-

MultiDock Screening Tool - Reverse docking demonstration - YouTube . YouTube. [Link]

-

A review of machine learning-based methods for predicting drug-target interactions . Health Information Science and Systems. [Link]

-

In Silico Target Prediction for Small Molecules - PubMed . Methods in Molecular Biology. [Link]

-

Pharmacophore modeling in drug design - PubMed . Methods. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH . Frontiers in Molecular Biosciences. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols . ResearchGate. [Link]

-

What is pharmacophore modeling and its applications? - Patsnap Synapse . PatSnap. [Link]

-

PharmMapper - bio.tools . bio.tools. [Link]

-

PubChem Substance and Compound databases | Nucleic Acids Research | Oxford Academic . Nucleic Acids Research. [Link]

-

Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. - UNIR . International Journal of Interactive Multimedia and Artificial Intelligence. [Link]

-

4-Aminophenol - Wikipedia . Wikipedia. [Link]

-

Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate . ResearchGate. [Link]

-

How do you perform inverse docking? - ResearchGate . ResearchGate. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark . Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

PubChem Compound - Dataset - Catalog - Data.gov . Data.gov. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI . International Journal of Molecular Sciences. [Link]

-

Application of Machine Learning for Drug–Target Interaction Prediction - Frontiers . Frontiers in Pharmacology. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed . Nucleic Acids Research. [Link]

-

PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC - NIH . Nucleic Acids Research. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH . Molecules. [Link]

-

PubChem - Wikipedia . Wikipedia. [Link]

-

Machine learning approaches and databases for prediction of drug–target interaction: a survey paper | Briefings in Bioinformatics | Oxford Academic . Briefings in Bioinformatics. [Link]

-

Reverse docking: Significance and symbolism . PatSnap. [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy . ExPASy. [Link]

-

In Silico Target Prediction - Creative Biolabs . Creative Biolabs. [Link]

-

PM - Help - ecust . PharmMapper. [Link]

-

Pharmacophore modeling | PDF - Slideshare . SlideShare. [Link]

-

Phenol, 4-amino- - the NIST WebBook - National Institute of Standards and Technology . NIST. [Link]

-

In Silico Target Prediction for Small Molecules - OUCI . Methods in Molecular Biology. [Link]

-

A machine learning based study for the prediction of drug-target interaction using protein and drug molecule descriptors - AIP Publishing . AIP Conference Proceedings. [Link]

-

Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI . International Journal of Molecular Sciences. [Link]

-

Finding Chemical Information in PubChem - YouTube . YouTube. [Link]

-

Docking-based inverse virtual screening: methods, applications, and challenges - NIH . Briefings in Bioinformatics. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic . Nucleic Acids Research. [Link]

-

PharmMapper Server - Database Commons . Database Commons. [Link]

-

PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - NIH . Nucleic Acids Research. [Link]

-

SwissTargetPrediction: a web server for target... - David Gfeller - Highlights - ISMB/ECCB 2015 - YouTube . YouTube. [Link]

-

[PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules . Semantic Scholar. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 2. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. PubChem - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Pharmacophore modeling | PDF [slideshare.net]

- 17. mdpi.com [mdpi.com]

- 18. bio.tools [bio.tools]

- 19. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PharmMapper Server - Database Commons [ngdc.cncb.ac.cn]

- 21. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Reverse docking: Significance and symbolism [wisdomlib.org]

- 26. Docking-based inverse virtual screening: methods, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. revistas.unir.net [revistas.unir.net]

- 29. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

- 30. academic.oup.com [academic.oup.com]

- 31. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Characterization and Purity Analysis of Substituted Imidazole-Carboxamides

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The precise characterization and stringent purity assessment of active pharmaceutical ingredients (APIs) are foundational to drug discovery and development. This guide provides a comprehensive framework for the analytical strategies employed in the structural elucidation and purity determination of complex synthetic molecules. Due to the absence of publicly available analytical data for CAS 779341-22-9, this document will utilize a structurally related and well-characterized molecule, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide , as a representative example. The principles and methodologies detailed herein are broadly applicable to the initial user-requested compound and other similar chemical entities.

Introduction: The Analytical Imperative for Novel Chemical Entities

The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by a rigorous and multifaceted analytical program. The identity, purity, and stability of the NCE must be unequivocally established to ensure reproducible pharmacological and toxicological evaluation. Substituted imidazole-carboxamides represent a significant class of compounds with diverse biological activities. Their structural complexity, characterized by multiple aromatic rings, heteroatoms, and functional groups, necessitates a sophisticated, multi-technique approach to their analysis.

This guide is structured to provide not just a set of protocols, but a logical workflow that integrates orthogonal analytical techniques. Each step is designed to yield specific information that, when combined, provides a holistic understanding of the molecule's properties.

Core Analytical Workflow

The comprehensive characterization of a novel imidazole-carboxamide derivative follows a systematic progression. The workflow is designed to first confirm the molecular structure and then to quantify its purity with a high degree of confidence.

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Structural Elucidation of N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

Mass Spectrometry: The First Glimpse

Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight of a synthesized compound. For N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, the expected monoisotopic mass is a critical first checkpoint. Electrospray ionization (ESI) is a preferred technique for such molecules as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ adduct.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured mass to the calculated exact mass. The characteristic isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed.

| Parameter | Expected Value for C₁₆H₁₁ClFN₃O | Observed Value (Example) |

| Molecular Formula | C₁₆H₁₁ClFN₃O | - |

| Molecular Weight | 315.73 g/mol | - |

| [M+H]⁺ (m/z) | 316.0602 | 316.0605 |

| Isotopic Pattern | Presence of M and M+2 peaks in ~3:1 ratio | Confirmed |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint